molecular formula C11H12N2O3 B1309298 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde CAS No. 113259-80-6

2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B1309298
CAS No.: 113259-80-6
M. Wt: 220.22 g/mol
InChI Key: RBTIGMLMWOERDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C11H12N2O3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “this compound” involves a reflux reaction of 1,4-dibromobutane with aniline in the presence of sodium sulfate. The resulting product, N-phenylpyrrolidine, then reacts with dimethylformamide and phosphorus oxychloride. The product is then formylated .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The crystal structure of the compound is monoclinic, with a = 8.1726 (2) Å, b = 7.1419 (2) Å, c = 18.4875 (6) Å, β = 100.376 (1), V = 1061.43 (4) Å 3, Z = 4 .


Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can undergo various chemical reactions. It can be used to efficiently explore the pharmacophore space due to sp3-hybridization. It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical and Chemical Properties Analysis

“this compound” is a yellow crystal with a molecular weight of 220.22 . More detailed physical and chemical properties are not available in the current resources.

Safety and Hazards

When handling “2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental ingestion or contact, seek immediate medical attention .

Properties

IUPAC Name

2-nitro-5-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-8-9-7-10(12-5-1-2-6-12)3-4-11(9)13(15)16/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTIGMLMWOERDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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